Dienogest Impurity I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dienogest Impurity I is a chemical compound that is often encountered as a byproduct in the synthesis of Dienogest, a synthetic progestogen used primarily in contraceptives and the treatment of endometriosis. . Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of pharmaceutical products containing Dienogest.
Mechanism of Action
Target of Action
Dienogest Impurity I, like Dienogest, is an orally-active semisynthetic progestogen . It primarily targets the progesterone receptor (PR) and exhibits a very potent progestagenic effect in the endometrium . It also has antiandrogenic properties and acts as an antagonist at androgen receptors .
Result of Action
The result of this compound’s action is the regulation of endometrial tissue. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also improves androgenic symptoms such as acne and hirsutism .
Biochemical Analysis
Biochemical Properties
Dienogest Impurity I, like Dienogest, may interact with various enzymes, proteins, and other biomolecules. It could potentially bind to progesterone receptors, exerting a progestational effect . The nature of these interactions would likely be non-covalent and reversible, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Cellular Effects
This compound may influence cell function in a manner similar to Dienogest. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it might modulate the activity of transcription factors, leading to changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For example, it might bind to progesterone receptors, triggering a cascade of intracellular events .
Preparation Methods
The synthesis of Dienogest Impurity I typically involves several steps, starting from the precursor compounds used in the production of Dienogest. One common synthetic route involves the conversion of ketal intermediates to the desired impurity through a series of reactions including hydrolysis and oxidation . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high purity of the final product. This often involves the use of specific solvents and catalysts to control the reaction environment .
Chemical Reactions Analysis
Dienogest Impurity I undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This impurity can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetonitrile or ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various hydroxylated or nitrile-containing derivatives .
Scientific Research Applications
Dienogest Impurity I is primarily studied in the context of pharmaceutical research to understand its formation, behavior, and impact on the purity of Dienogest products. It is also used as a reference standard in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, research into its chemical properties and reactions contributes to the broader field of synthetic organic chemistry, providing insights into the behavior of steroidal compounds and their derivatives .
Comparison with Similar Compounds
Dienogest Impurity I can be compared to other impurities and related compounds in the synthesis of Dienogest, such as:
Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile
Dienogest Impurity B: Estra-4,9-diene-3,17-dione
Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile
These impurities share structural similarities but differ in their specific functional groups and chemical properties . This compound is unique in its specific hydroxyl and nitrile functional groups, which influence its reactivity and behavior in chemical reactions.
Biological Activity
Dienogest is a synthetic progestin primarily used in the treatment of endometriosis and other gynecological disorders. Its impurity, specifically "Dienogest Impurity I," has garnered attention for its potential biological activity. This article delves into the biological effects, mechanisms, and clinical implications of this compound, supported by research findings and case studies.
Overview of Dienogest and Its Impurities
Dienogest is known for its ability to inhibit estrogen-dependent growth in endometriotic tissue. The compound is structurally similar to natural progesterone but exhibits a higher potency in certain contexts. The presence of impurities, such as this compound, can influence the pharmacological profile and safety of the drug.
Genotoxicity Studies
Studies have assessed the genotoxic potential of Dienogest and its impurities. A notable investigation evaluated the clastogenic activity of Dienogest at various concentrations using human lymphocytes. Key findings include:
- No Clastogenic Activity : At doses up to 500 µg/mL with metabolic activation, no significant chromosomal aberrations were observed.
- Weak Aneugenic Effect : A weak aneugenic effect was noted at high concentrations (125 µg/mL), but this was not considered significant due to the lack of a dose-response relationship .
Efficacy in Clinical Settings
Dienogest has been evaluated in several clinical studies for its efficacy in managing endometriosis-related symptoms. A case study reported on a patient treated with 2 mg of Dienogest daily, resulting in:
- Reduction in Lesion Size : After 16 months, bladder nodule size decreased from 3.3 cm to 2.8 cm, indicating effective management of endometriosis .
- Symptom Relief : The patient experienced significant symptom relief without notable adverse effects during treatment.
Long-term Efficacy and Safety
A comprehensive observational study tracked 157 patients over a period of up to 108 months. Key outcomes included:
- Significant Pain Reduction : Patients reported substantial decreases in dysmenorrhea and pelvic pain.
- Endometrioma Size Reduction : The mean size of endometriomas decreased from 33.2 mm to 7 mm over the treatment duration.
- Side Effects : Common side effects included menstrual irregularities (22.9%) and osteopenia (27.6%) among long-term users .
Study Parameter | Initial Measurement | Final Measurement | Change |
---|---|---|---|
Endometrioma Size | 33.2 mm | 7 mm | Decrease |
Dysmenorrhea Score | High | Low | Significant Relief |
Side Effects | N/A | 22.9% (menstrual) | Notable |
Dienogest operates through several mechanisms:
- Hormonal Modulation : It creates a hypoestrogenic environment that leads to decidualization and atrophy of endometrial tissue.
- Anti-inflammatory Effects : By modulating local inflammatory pathways, it may reduce pain associated with endometriosis.
Case Studies and Clinical Trials
Several trials have confirmed the efficacy of Dienogest in treating conditions like primary dysmenorrhea:
Properties
CAS No. |
65928-65-6 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1 |
InChI Key |
WFQBBPSNJXAJGD-SWBPCFCJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.